1,3-Dimethyl-1H-indazole-6-carbaldehyde
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Overview
Description
1,3-Dimethyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indazole-6-carbaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indazole-6-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dimethyl-1H-indazole-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbaldehyde: Similar structure but lacks the methyl groups at positions 1 and 3.
1,3-Dimethyl-1H-indazole: Lacks the formyl group at position 6.
1H-Indole-3-carbaldehyde: Contains an indole core instead of an indazole core.
Uniqueness
1,3-Dimethyl-1H-indazole-6-carbaldehyde is unique due to the presence of both methyl groups and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,3-dimethylindazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)12(2)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBPLFRTVLZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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